6-(1,1,3,3-Tetramethylbutyl)-4-tert-butyl-2-cresol
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Overview
Description
6-(1,1,3,3-Tetramethylbutyl)-4-tert-butyl-2-cresol, also known as 4-(1,1,3,3-tetramethylbutyl)phenol, is an organic compound with the molecular formula C14H22O. This compound is a type of phenol, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. It is commonly used in various industrial applications due to its chemical stability and effectiveness as an antioxidant .
Preparation Methods
The synthesis of 6-(1,1,3,3-Tetramethylbutyl)-4-tert-butyl-2-cresol typically involves the alkylation of phenol with 1,1,3,3-tetramethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the required product purity .
Chemical Reactions Analysis
6-(1,1,3,3-Tetramethylbutyl)-4-tert-butyl-2-cresol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(1,1,3,3-Tetramethylbutyl)-4-tert-butyl-2-cresol has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers by ultraviolet light.
Medicine: Investigated for its potential antioxidant properties, which may have therapeutic applications.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.
Mechanism of Action
The primary mechanism of action of 6-(1,1,3,3-Tetramethylbutyl)-4-tert-butyl-2-cresol involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to other molecules. This action is facilitated by the hydroxyl group attached to the aromatic ring, which can easily participate in redox reactions . The molecular targets and pathways involved include various oxidative stress pathways and cellular antioxidant defense mechanisms .
Comparison with Similar Compounds
6-(1,1,3,3-Tetramethylbutyl)-4-tert-butyl-2-cresol is similar to other phenolic compounds such as:
- p-(1,1,3,3-Tetramethylbutyl)calix 6arene : A cyclic compound with similar hydrophobic groups but different structural properties .
Triton X-100: A nonionic surfactant with a similar hydrophobic group but different ethylene oxide chains.
IGEPAL CA-630: Another surfactant with slightly shorter ethylene oxide chains compared to Triton X-100.
The uniqueness of this compound lies in its specific combination of hydrophobic and hydrophilic properties, making it highly effective as an antioxidant and stabilizer in various applications .
Properties
CAS No. |
71889-15-1 |
---|---|
Molecular Formula |
C19H32O |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
4-tert-butyl-2-methyl-6-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C19H32O/c1-13-10-14(18(5,6)7)11-15(16(13)20)19(8,9)12-17(2,3)4/h10-11,20H,12H2,1-9H3 |
InChI Key |
NRWUHKORTFMBBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(C)(C)CC(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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